Terbium(3+);tetrachloride;dodecahydrate

Description

Terbium(III) chloride hydrates are inorganic compounds with the general formula TbCl₃·nH₂O, where n represents the number of water molecules. The most common hydrate form is terbium(III) chloride hexahydrate (TbCl₃·6H₂O) (CAS 13798-24-8), widely used in research and industrial applications . While the term "tetrachloride" might suggest a Tb⁴⁺ species, terbium predominantly adopts the +3 oxidation state in its chloride salts. The "dodecahydrate" (TbCl₃·12H₂O) is less documented in literature but could theoretically exist as a higher hydrate variant under specific conditions . This article focuses on TbCl₃·6H₂O due to its prevalence and compares it with analogous lanthanide compounds.

Properties

IUPAC Name |

terbium(3+);tetrachloride;dodecahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.12H2O.2Tb/h4*1H;12*1H2;;/q;;;;;;;;;;;;;;;;2*+3/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOJODUOIFPTAY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

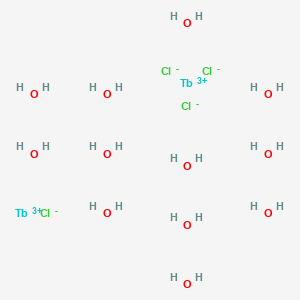

O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Tb+3].[Tb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H24O12Tb2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Luminescent Materials

Phosphors in Displays

Terbium(III) chloride is primarily known for its role as an activator in phosphors, particularly for green phosphors used in cathode ray tubes (CRTs) and flat-panel displays. The luminescent properties of terbium ions (Tb³⁺) allow them to emit a characteristic green light when excited by ultraviolet radiation. This property is harnessed in:

- Color Television Tubes : Tb³⁺ doped phosphors are essential for producing the green component in trichromatic displays.

- LED Technology : Recent advancements have integrated terbium into LED technology, enhancing color rendering and efficiency.

Case Study:

A study demonstrated that the incorporation of terbium into phosphor materials improved the brightness and stability of green emissions in display technologies, leading to better color accuracy and energy efficiency .

Optoelectronic Devices

Dopants in Solid-State Devices

Terbium(III) chloride serves as a dopant in various optoelectronic devices, including lasers and sensors. Its ability to facilitate energy transfer processes makes it suitable for:

- Solid-State Lasers : Tb³⁺ ions are used in laser materials to produce coherent light at specific wavelengths.

- Photodetectors : The compound enhances the sensitivity and response time of photodetectors by improving charge carrier dynamics.

Data Table: Applications in Optoelectronics

| Application | Description | Benefits |

|---|---|---|

| Solid-State Lasers | Used as a dopant for laser materials | High efficiency and stability |

| Photodetectors | Enhances sensitivity and speed of detection | Improved performance |

Biomedical Applications

Fluorescent Probes

Terbium(III) chloride is utilized in biological imaging as a fluorescent probe. Its luminescence can be harnessed for:

- RNA Footprinting : Tb³⁺ complexes have been shown to selectively bind RNA structures, allowing researchers to study RNA interactions and dynamics effectively.

- Catecholamine Detection : A terbium-based method has been developed for the sensitive detection of catecholamines in serum samples, demonstrating high selectivity and reproducibility.

Case Study:

Research highlighted the effectiveness of Tb³⁺ complexes in detecting RNA motifs associated with HIV-1, showcasing their potential in virology and molecular biology .

Catalysis

Chemical Reactions

The catalytic properties of terbium compounds extend to various chemical reactions, where they can facilitate processes such as:

- Dye Adsorption : Terbium-based materials have been explored for their ability to adsorb dyes from wastewater, contributing to environmental remediation efforts.

- Organic Synthesis : Terbium ions can act as catalysts in organic reactions, enhancing yields and selectivity.

Data Table: Catalytic Applications

| Reaction Type | Role of Terbium | Outcome |

|---|---|---|

| Dye Adsorption | Catalyst | Effective removal from wastewater |

| Organic Synthesis | Reaction facilitator | Improved yields |

Material Science

Synthesis of Hybrid Materials

Terbium(III) chloride has been employed in the synthesis of hybrid materials that exhibit enhanced luminescent properties. These materials combine organic ligands with inorganic hosts, resulting in:

- Enhanced Luminescence : The hybridization process allows for better energy transfer between components.

- Applications in Sensors : Such materials are being investigated for use in sensors due to their tunable optical properties.

Comparison with Similar Compounds

Structural and Physical Properties

Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O)

- Molecular Formula : Cl₃H₁₂O₆Tb

- Molecular Weight : 373.37 g/mol

- Appearance : Colorless to pale yellow crystalline solid

- Solubility : Highly soluble in water (>100 g/L at 20°C)

- Crystal Structure : Hexagonal close-packed (HCP) lattice with coordinated water molecules .

Comparative Table: Lanthanide Chloride Hydrates

Key Observations :

- Lanthanide chlorides share high water solubility due to their ionic nature.

- Crystal structures vary slightly (e.g., EuCl₃·6H₂O adopts a monoclinic system), influencing thermal stability and dehydration pathways.

Thermal and Chemical Behavior

- Thermal Decomposition: TbCl₃·6H₂O dehydrates stepwise upon heating, forming anhydrous TbCl₃ at ~200°C. Further heating above 500°C may yield TbOCl (terbium oxychloride) . In contrast, terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) decomposes at lower temperatures (~100–300°C) to form Tb₂O₃, releasing NOₓ gases .

Redox Reactivity :

- Tb³⁺ can be electrochemically oxidized to Tb⁴⁺ in chloride matrices, enabling separation from other lanthanides . This property is unique to terbium among mid-lanthanides.

- Europium(III) and cerium(III) also exhibit redox activity (e.g., Eu³⁺ → Eu²⁺), but terbium’s +4 state is rare and industrially significant .

Luminescent and Functional Properties

Tb³⁺ Emission :

- Comparative Luminescence: Lanthanide Ion Dominant Emission (nm) Color Application Example Tb³⁺ 544 Green LEDs, bioimaging Eu³⁺ 611 Red Display screens, lasers Gd³⁺ Non-luminescent – MRI contrast agents

Preparation Methods

Acid Concentration

Elevated HCl concentrations (≥8 M) enhance reaction rates but increase corrosivity and post-synthesis neutralization costs. Titration analyses show that 6 M HCl achieves 95% yield while minimizing acid waste.

Temperature and Time

Isothermal titration calorimetry reveals that the reaction of Tb₂O₃ with HCl is exothermic (−ΔH = 218 kJ/mol), necessitating cooling during initial mixing to avoid thermal runaway.

Impurity Profiling

Inductively coupled plasma mass spectrometry (ICP-MS) of products synthesized via the oxide route detected trace Eu³⁺ and Gd³⁺ impurities (<0.01 wt%), attributable to incomplete separation during terbium extraction from monazite sands.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Oxide Route | 92–95 | 99.5 | 12.50 | Industrial |

| Carbonate Route | 88–90 | 98.8 | 14.20 | Lab-scale |

| Direct Chlorination | 85–87 | 99.9 | 18.75 | Specialized |

Key Findings:

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for terbium(3+) tetrachloride dodecahydrate, and how does the hydration state affect its structural properties?

- Methodological Answer : The compound is typically synthesized via slow evaporation from aqueous solutions containing stoichiometric amounts of Tb³⁺ and Cl⁻ ions under controlled humidity to stabilize the dodecahydrate structure. Hydration state impacts lattice parameters and thermal stability; thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are essential to confirm the dodecahydrate phase. For example, dehydration above 100°C can lead to structural collapse, altering luminescence properties .

Q. How can X-ray diffraction (XRD) and spectroscopic techniques be employed to characterize the crystal structure and terbium ion coordination in this compound?

- Methodological Answer : XRD identifies the crystal lattice symmetry (e.g., hexagonal vs. monoclinic) and unit cell parameters. Spectroscopic methods like UV-Vis and photoluminescence (PL) spectroscopy analyze Tb³⁺ coordination environments. For instance, the characteristic green emission at 540–550 nm (via ⁵D₄ → ⁷F₅ transitions) confirms Tb³⁺ presence, while EXAFS can resolve oxygen vs. chloride coordination in the hydration shell .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in reported photoluminescence quantum yields (PLQY) for terbium(3+)-doped materials, particularly when comparing solution-phase vs. solid-state systems?

- Methodological Answer : PLQY variations arise from differences in non-radiative decay pathways (e.g., solvent quenching in solutions vs. lattice phonons in solids). To resolve contradictions:

- Use time-resolved PL to distinguish radiative vs. non-radiative lifetimes.

- Introduce codopants (e.g., F⁻ or O²⁻) to reduce lattice strain and enhance radiative efficiency in solid-state systems.

- Normalize measurements using integrated sphere setups to account for scattering losses .

Q. How do variations in synthesis parameters (e.g., pH, counterion selection) influence the oxidation stability of terbium in tetrachloride dodecahydrate, and what analytical methods are critical for monitoring redox behavior?

- Methodological Answer :

- pH Control : Higher pH (>6) promotes Tb³⁺ → Tb⁴⁺ oxidation, detectable via X-ray photoelectron spectroscopy (XPS) or cyclic voltammetry.

- Counterion Effects : Bulky anions (e.g., perchlorate vs. chloride) stabilize Tb³⁺ by reducing hydrolysis. Use inductively coupled plasma mass spectrometry (ICP-MS) to track ionic speciation.

- Redox Monitoring : Combine electrochemical impedance spectroscopy (EIS) with PL to correlate oxidation states with emission quenching .

Q. In electrodeposition of terbium-containing thin films, how do kinetic parameters (e.g., deposition potential, electrolyte composition) affect alloy composition and phase purity?

- Methodological Answer :

- Deposition Potential : At -1.2 V vs. Ag/AgCl, Tb³⁺ reduction initiates, but potentials ≤-2.5 V yield Tb-rich alloys (≥85 wt%). Use in-situ quartz crystal microbalance (QCM) to monitor mass deposition rates.

- Electrolyte Composition : Additives like thiourea suppress hydrogen evolution, improving film adhesion. Energy-dispersive X-ray spectroscopy (EDS) and XRD verify phase purity (e.g., Tb-Co vs. Tb-O phases).

- Post-Annealing : Annealing at 300°C in Argon enhances crystallinity but risks Tb³⁺ oxidation; pair with XPS to validate surface stoichiometry .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on terbium’s luminescence efficiency in chloride vs. oxychloride matrices?

- Methodological Answer : Contradictions often stem from differences in defect density and energy transfer mechanisms.

- Defect Analysis : Use positron annihilation spectroscopy to quantify vacancy clusters in chloride matrices, which act as non-radiative traps.

- Energy Transfer : Apply Dexter’s theory to model Förster resonance energy transfer (FRET) efficiency in oxychlorides, where oxygen codopants enhance Tb³⁺-to-host energy transfer .

Experimental Design Considerations

Q. What experimental controls are critical when assessing the hygroscopicity of terbium(3+) tetrachloride dodecahydrate during long-term storage?

- Methodological Answer :

- Humidity Control : Store samples in desiccators with saturated salt solutions (e.g., MgCl₂ for 33% RH) and monitor mass changes via microbalance.

- Structural Integrity : Perform periodic XRD to detect phase transitions (e.g., dodecahydrate → hexahydrate).

- Luminescence Stability : Compare PL intensity before/after storage to quantify hydration-induced quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.